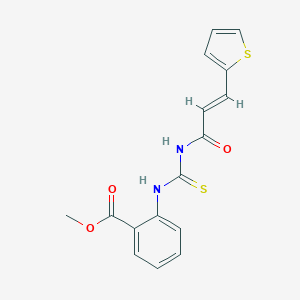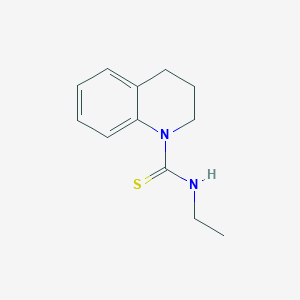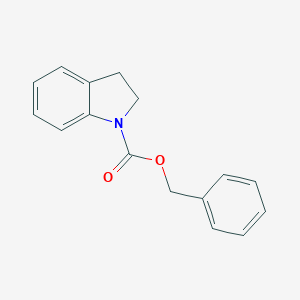
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate, also known as MTATB, is a novel compound with potential applications in scientific research. MTATB belongs to the class of thioureido-containing compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. This compound has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-3 and leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has also been shown to have anti-inflammatory effects. This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in the inflammatory response. This compound has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high selectivity and sensitivity towards thiols. This compound is also stable under physiological conditions, making it suitable for use in biological samples. However, one limitation of this compound is that it is not water-soluble, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate. One potential application is its use as a fluorescent probe for the detection of thiols in vivo. Another direction is the exploration of its potential as an anticancer agent, with further studies needed to elucidate its mechanism of action and optimize its effectiveness. Additionally, the development of water-soluble derivatives of this compound may expand its potential applications in scientific research.
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its potential applications in the detection of thiols and as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and optimize its effectiveness, but its high selectivity and sensitivity towards thiols and stability under physiological conditions make it a promising compound for future research.
Métodos De Síntesis
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate can be synthesized by reacting methyl 2-amino benzoate with thiophene-2-carboxaldehyde to form (E)-methyl 2-(3-thiophen-2-ylacryloyl)benzoate. This intermediate can be further reacted with thiourea to form this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of thiols. This compound has a high selectivity and sensitivity towards thiols, making it a valuable tool for detecting thiols in biological samples. This compound has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-21-15(20)12-6-2-3-7-13(12)17-16(22)18-14(19)9-8-11-5-4-10-23-11/h2-10H,1H3,(H2,17,18,19,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDSRIFZBJDFN-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)

![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B468984.png)
![N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B469011.png)
![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)
![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B469144.png)

![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)
